2-Ethylhexanoic acid

Catalog No.
S579027
CAS No.
149-57-5
M.F
C8H16O2
CH3(CH2)3CH(C2H5)COOH
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexanoic acid

CAS Number

149-57-5

Product Name

2-Ethylhexanoic acid

IUPAC Name

2-ethylhexanoic acid

Molecular Formula

C8H16O2
CH3(CH2)3CH(C2H5)COOH
C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)

InChI Key

OBETXYAYXDNJHR-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)O

solubility

less than 1 mg/mL at 84° F (NTP, 1992)
0.01 M
Soluble in ethyl ether, carbon tetrachloride; slightly soluble in ethanol.
Solubility in water = 1.4 g/L water at 25 °C.
In water at 20 °C, 0.2 wt %. /2,000 mg/L/
2 mg/mL at 20 °C
Solubility in water, g/100ml: 0.14 (very poor)

Synonyms

α-Ethyl-caproic Acid; (±)-2-Ethylhexanoic Acid; 2-Butylbutanoic Acid; 2-Ethyl-1-hexanoic Acid; 2-Ethylcaproic Acid; 2-Ethylhexanoic Acid; 2-Ethylhexoic Acid; 3-Heptanecarboxylic Acid; Butylethylacetic Acid; Ethylhexanoic Acid; NSC 8881; Octylic Acid

Canonical SMILES

CCCCC(CC)C(=O)O

The exact mass of the compound 2-Ethylhexanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 84° f (ntp, 1992)0.01 msoluble in ethyl ether, carbon tetrachloride; slightly soluble in ethanol.solubility in water = 1.4 g/l water at 25 °c.in water at 20 °c, 0.2 wt %. /2,000 mg/l/2 mg/ml at 20 °csolubility in water, g/100ml: 0.14 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8881. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Supplementary Records. It belongs to the ontological category of branched-chain fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Ethylhexanoic acid (CAS: 149-57-5), frequently referred to as 2-EHA or octoic acid, is a highly versatile, branched-chain synthetic carboxylic acid (C8H16O2). In industrial procurement, it is primarily valued as a critical intermediate for synthesizing lipophilic metal carboxylates (metal soaps), which are utilized as paint driers, PVC heat stabilizers, polyurethane catalysts, and solvent extraction agents [1]. Unlike straight-chain fatty acids, 2-EHA features an alpha-ethyl branch that fundamentally alters its physical properties, rendering it a low-viscosity liquid at room temperature and imparting exceptional solubility to its corresponding metal salts in non-polar hydrocarbon solvents . Its consistent molecular weight, high purity, and pale color make it the industry standard for high-performance, low-odor metal catalysts and additives [1].

Attempting to substitute 2-Ethylhexanoic acid with cheaper, naturally derived alternatives like naphthenic acid or structurally simpler straight-chain octanoic acid introduces severe formulation and processing risks. Naphthenic acids are complex, variable mixtures of cycloaliphatic compounds that suffer from fluctuating acid values, dark coloration, and strong, persistent odors, making them entirely unsuitable for precise catalyst stoichiometry or clear architectural coatings[1]. Conversely, substituting with straight-chain octanoic acid (caprylic acid) fails due to crystallization; the lack of alpha-branching causes straight-chain metal salts to precipitate out of aliphatic solvents or form waxy solids, destroying the phase stability required for liquid driers and PVC stabilizers [2]. Furthermore, straight-chain octanoic acid freezes at approximately 16 °C, creating significant bulk-handling and winter-transport bottlenecks that 2-EHA avoids [2].

Low-Temperature Processability and Bulk Handling

The alpha-branching of 2-Ethylhexanoic acid drastically disrupts molecular packing compared to its straight-chain isomer. 2-EHA maintains a melting point of approximately -59 °C, whereas straight-chain octanoic acid freezes at +16 °C [1]. This thermal behavior eliminates the need for heated storage tanks, drum heaters, or traced transfer lines in chemical manufacturing facilities operating in temperate or cold climates.

Evidence DimensionMelting / Freezing Point
Target Compound Data-59 °C (Remains a pumpable liquid)
Comparator Or Baseline+16 °C (Straight-chain Octanoic Acid)
Quantified Difference75 °C reduction in freezing point
ConditionsStandard atmospheric pressure, bulk storage conditions

Procuring 2-EHA ensures uninterrupted, low-energy bulk liquid transfer and processing without the infrastructure costs associated with heating solid or semi-solid straight-chain acids.

Stoichiometric Precision and Batch Reproducibility

Historically, metal driers were synthesized using naphthenic acids, which are variable mixtures with shifting equivalent weights. 2-Ethylhexanoic acid is a pure synthetic molecule with a precise molecular weight of 144.21 g/mol and a highly consistent acid value[1]. This uniformity allows formulators to calculate exact metal-to-acid stoichiometric ratios, preventing unreacted metal dropout or excess free acid in the final product.

Evidence DimensionCompositional Uniformity
Target Compound DataSingle defined structure (MW: 144.21 g/mol)
Comparator Or BaselineVariable cyclic mixtures (Naphthenic Acid)
Quantified DifferenceEliminates batch-to-batch acid value fluctuations
ConditionsIndustrial synthesis of metal carboxylate catalysts

Guarantees reproducible catalyst activity and eliminates the need to reformulate or adjust recipes for every incoming batch of raw material.

Maximum Metal Loading Capacity

When formulating high-concentration metal driers (e.g., cobalt, zirconium, or zinc), the molecular weight of the carrier acid dictates the maximum metal percentage. 2-EHA (C8) has a significantly lower molecular weight than alternatives like neodecanoic acid (C10) or standard naphthenic acids [1]. This allows manufacturers to achieve higher metal concentrations (e.g., 12% Cobalt octoate vs. 10% Cobalt naphthenate) in the final solution.

Evidence DimensionCarrier Acid Molecular Weight
Target Compound Data144.21 g/mol (2-EHA)
Comparator Or Baseline172.26 g/mol (Neodecanoic acid) / >200 g/mol (Naphthenic acid)
Quantified DifferenceEnables ~15-20% higher metal concentration per gram of drier solution
ConditionsProduction of overbased or standard metal driers in mineral spirits

Higher metal loading allows buyers to use less catalyst volume in their final formulations, reducing VOC emissions and minimizing unwanted plasticization of the polymer matrix.

Phase Stability and Hydrocarbon Solubility of Metal Salts

The primary function of the organic acid in a metal drier is to confer solubility in non-polar solvents. The branched structure of 2-EHA prevents the close packing of metal carboxylate chains, resulting in metal octoates that are completely miscible in aliphatic hydrocarbons (like white spirits) [1]. Straight-chain octanoates, by contrast, tend to crystallize and precipitate out of solution during prolonged storage.

Evidence DimensionMetal Salt Solubility in Non-Polar Solvents
Target Compound DataHighly soluble, stable liquid solutions
Comparator Or BaselinePoorly soluble, prone to crystallization (Straight-chain octanoic acid)
Quantified DifferencePrevents solid precipitation and phase separation in formulated driers
ConditionsStorage of metal carboxylates in mineral spirits/white spirits

Ensures that procured liquid catalysts and stabilizers remain homogeneous over long shelf lives, preventing costly material loss and inconsistent curing in downstream applications.

High-Clarity Alkyd Paint Driers and Coatings Catalysts

Because 2-EHA is a pure, pale, and low-odor synthetic acid, it is the preferred precursor for cobalt, zirconium, and calcium driers used in premium white or clear architectural coatings. It directly replaces dark, foul-smelling naphthenic acids, ensuring the final paint formulation does not suffer from unwanted yellowing or residual odor[1].

Liquid Heat Stabilizers for PVC Processing

In the manufacture of flexible and semi-rigid PVC, 2-EHA is utilized to synthesize barium/zinc and calcium/zinc liquid heat stabilizers. Its alpha-branched structure ensures these metal soaps remain completely soluble in standard plasticizers without crystallizing or precipitating, ensuring uniform dispersion and consistent thermal protection during extrusion [2].

Polyurethane Foam and Elastomer Catalysts

For polyurethane systems requiring precise gel and cure times, 2-EHA is used to produce bismuth, zinc, and tin octoates. The exact stoichiometric reproducibility of 2-EHA allows catalyst manufacturers to guarantee consistent metal content, which translates to highly predictable reaction kinetics for downstream foam and elastomer producers [2].

Hydrometallurgical Solvent Extraction

Leveraging its high lipophilicity and specific steric hindrance, 2-EHA is employed as an extractant in the separation of rare earth elements and transition metals from aqueous leach solutions. Its liquid state at ambient temperatures and high solubility in kerosene make it operationally superior to solid straight-chain fatty acids in continuous flow mixer-settler operations [3].

Physical Description

Ethylhexoic acid is a colorless to light yellow liquid with a mild odor. It will burn though it may take some effort to ignite. It is slightly soluble in water. It is corrosive to metals and tissue. It is used to make paint dryers and plasticizers.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
A colorless to light yellow liquid with a mild odor.

Color/Form

Clear liquid

XLogP3

2.6

Boiling Point

442 °F at 760 mm Hg (NTP, 1992)
228.0 °C
228 °C
227 °C
442°F

Flash Point

260 °F (NTP, 1992)
114 °C (closed cup)
245 °F (118 °C) (OPEN CUP)
118 °C o.c.
260°F

Vapor Density

5.0 (AIR= 1)
Relative vapor density (air = 1): 5

Density

0.903 (USCG, 1999)
0.9031 g/cu cm at 25 °C
Relative density (water = 1): 0.90
0.903

LogP

2.64 (LogP)
log Kow = 2.64
2.64

Odor

Mild odo

Melting Point

-117 °F (NTP, 1992)
-59 °C
-117°F

GHS Hazard Statements

H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity]

Mechanism of Action

A mouse model for the induction of exencephaly with sodium (+ or -)-2-ethylhexanoate has been developed using multiple administration regimes. With three consecutive administrations one-half-day intervals, the most sensitive time to induce exencephaly was Gestational Days 8-9. Using the racemic substance it was determined that the SWV strain was more sensitive to the induction of exencephaly than the C57BL/6NCrlBR strain. The enantiomers of 2-ethylhexanoic acid were separated via preparative HPLC to greater than 99.8% optical purity, and greater than 99% purity according to a gas chromatographic analysis. It was demonstrated that the (R)-enantiomer is a more potent teratogen than the (S)-enantiomer for the induction of exencephaly as well as malformations of other organ systems. Pharmacokinetic analyses for each of the enantiomers were performed in maternal plasma, maternal muscle, and embryo. The pharmacokinetics showed that the peak concentration (Cmax) for both enantiomers in the three compartments was approximately equivalent and was attained within 15 min following the third administration. The area under the concentration versus time curve values for the two enantiomers were approximately 10 higher for the (R)-antipode because of a slightly slower elimination of this compound. There was negligible (or no) racemization of the two enantiomers in the biological samples. The results suggest that teratologic differences in the enantiomers of sodium 2-ethylhexanoate are not due to differences in the concentrations of these antipodes in the embryo, but more likely result from the specific interaction of the enantiomers with chiral molecules in the embryo.

Vapor Pressure

0.03 mmHg
0.03 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C: 4

Pictograms

Health Hazard

Health Hazard

Other CAS

149-57-5
56006-48-5
61788-37-2
125804-07-1

Wikipedia

2-ethylhexanoic acid

Biological Half Life

/In female FIscher rats/ Blood levels after iv injection appear to decay in a triphasic manner with half-lives of 0.19 +/- 0.11 hrs, 6.6 +/- 3.9 hrs, and 117 +/- 47 hrs. After oral administration, peak blood levels were achieved after 15 or 30 minutes, and also declined triphasically with half-lives similar to what had been estimated from intravenous administration (0.32 +/- 0.04 hrs, 6.8 +/- 3.5 hrs, and 98.2 +/- 32.8 hrs). Dermal application resulted in slower absorption with peak blood levels occurring 5.7 +/- 0.4 hours after application and a half-life of 3.2 +/- 0.1 hr. Elimination was biphasic with half-lives of 4.2 +/- 0.2 and 251 +/- 135 hrs.

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]
Cosmetics -> Emollient; Skin conditioning

Methods of Manufacturing

Produced by the aldol route from butyraldehyde in three steps: aldol condensation; hydrogenation of the carbon-carbon double bond; and oxidation of the branched-chain saturated aldehyde to 2-ethylhexanoic acid.
2-Ethylhexanoic acid is produced by oxidation of 2-ethyl-1-hexanol or 2-ethylhexanal; the latter is obtained in 95% yield by hydrogenation of 2-ethyl-2-hexenal, which is itself formed by the aldol condensation of n-butyraldehyde.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Construction
Paint and coating manufacturing
Personal care and cosmetics
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic dye and pigment manufacturing
Synthetic rubber manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
Wood product manufacturing
Hexanoic acid, 2-ethyl-: ACTIVE
Hexanoic acid, 2-ethyl-, rare earth salts: ACTIVE
After simultaneous distillation-extraction (SDE) of commercial baby foods (n = 20) and fruit juices (n = 15) (among them 15 and eight products labelled 'organic', respectively) from 11 different suppliers, analyses performed by coupled capillary gas chromatography-mass spectrometry (GC-MS) revealed the presence of 2-ethylhexanoic acid (2-EHA), a known teratogenic compound. 2-EHA was found in 80 and 73% of the baby foods and fruit juices, respectively. Amounts ranged from 0.25 to 3.2 mg/kg (average, 0.55 mg/kg and from 0.01 to 0.59 mg/L (average, 0.18 mg/L) in baby foods and fruit juices, respectively. GC-MS analysis of the SDE extracts obtained from the plastic gaskets inside the metal lids of the samples under study revealed the gaskets to be the origin of 2-EHA.
2-Ethylhexanoic acid (2-EHA), is an industrial chemical and a toxic biotransformation product of the plasticizer di(2-ethylhexyl)phthalate.

Storage Conditions

Separated from strong oxidants. Store in an area without drain or sewer access.

Dates

Last modified: 08-15-2023

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